N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that features a pyrazole ring, an oxadiazole ring, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the oxadiazole ring: This can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative.
Coupling of the pyrazole and oxadiazole rings: This step involves the formation of a bond between the two heterocyclic rings.
Introduction of the acetamide group: This can be done by reacting the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could potentially modify the oxadiazole ring.
Substitution: Various substitution reactions can occur, especially at the aromatic ring and the acetamide group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide: A similar compound with a different substitution pattern on the aromatic ring.
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(phenoxy)acetamide: A compound with a phenoxy group instead of a tolyloxy group.
Uniqueness
The uniqueness of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide lies in its specific combination of functional groups and their spatial arrangement, which can result in distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrazole moiety : Contributes to various biological activities.
- Oxadiazole ring : Known for its role in enhancing pharmacological properties.
- Tolyl ether : May influence lipophilicity and membrane permeability.
Table 1: Structural Properties
Property | Value |
---|---|
Molecular Formula | C14H15N3O3 |
Molecular Weight | 273.29 g/mol |
LogP | 3.061 |
Density | 1.26 g/cm³ |
Melting Point | Not available |
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Research indicates that compounds with oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of pyrazole showed cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study : In vitro studies on similar pyrazole derivatives revealed IC50 values ranging from 10 to 30 µM against A549 lung cancer cells, suggesting a promising therapeutic index for further development.
Anti-inflammatory Activity
The compound's anti-inflammatory potential is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. A recent study highlighted that related compounds exhibited selective COX-II inhibition with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Research Findings :
- Compound PYZ3 demonstrated an IC50 of 0.011 μM against COX-II, indicating superior potency compared to Celecoxib (IC50 = 0.4 μM) .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammatory processes.
- Induction of Apoptosis : It triggers programmed cell death pathways in cancer cells.
- Cell Cycle Arrest : The compound affects the progression of the cell cycle, particularly in tumor cells.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-10-5-3-4-6-12(10)22-9-13(21)17-15-19-18-14(23-15)11-7-8-16-20(11)2/h3-8H,9H2,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCXNFOKGIWQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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